molecular formula C16H30 B12610785 1,1',2,2'-Tetramethyl-1,1'-bi(cyclohexane) CAS No. 918964-59-7

1,1',2,2'-Tetramethyl-1,1'-bi(cyclohexane)

Cat. No.: B12610785
CAS No.: 918964-59-7
M. Wt: 222.41 g/mol
InChI Key: JCZDOIKCHCNFHZ-UHFFFAOYSA-N
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Description

1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C14H26 It is a derivative of cyclohexane, characterized by the presence of four methyl groups attached to the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of cyclohexane with methylating agents under controlled conditions can yield the desired tetramethylated product. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced cyclohexane derivatives.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can be performed using halogenating agents under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced cyclohexane derivatives

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of methyl substitution on the reactivity and stability of cyclohexane derivatives.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, serving as a building block for more complex structures.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s methyl groups can be selectively oxidized to form ketones or carboxylic acids. The molecular targets and pathways involved in these reactions are influenced by the nature of the oxidizing agent and the reaction conditions.

Comparison with Similar Compounds

  • 1,1,2,3-Tetramethylcyclohexane
  • 1,1,2,2-Tetramethylcyclohexane
  • 1,2,4,5-Tetramethylcyclohexane

Comparison: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) is unique due to the specific arrangement of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other tetramethylcyclohexane derivatives, it may exhibit different boiling points, melting points, and solubility characteristics. Additionally, its reactivity in chemical reactions such as oxidation and substitution may vary, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

918964-59-7

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

1-(1,2-dimethylcyclohexyl)-1,2-dimethylcyclohexane

InChI

InChI=1S/C16H30/c1-13-9-5-7-11-15(13,3)16(4)12-8-6-10-14(16)2/h13-14H,5-12H2,1-4H3

InChI Key

JCZDOIKCHCNFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C)C2(CCCCC2C)C

Origin of Product

United States

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